AC-55541
Overview
Description
Potent, selective protease-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. Stimulates cell proliferation, PI hydrolysis and Ca2+ mobilization in vitro (pEC50 values are 6.7, 5.9 and 6.6 respectively) and exhibits pronociceptive activity in vivo.
AC-55541 is a proteinase-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. It stimulates cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization in in vitro functional assays (pEC50s = 6.7, 5.9, and 6.6, respectively). Intrapaw administration of 3-10 mg/kg this compound elicited pronociceptive activity in vivo.
This compound is a protease-activated receptor (PAR) 2 agonist. AC-55541activated PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with potencies ranging from 200 to 1000 nM. This compound was well absorbed when administered intraperitoneally to rats, each reaching micromolar peak plasma concentrations. This compound was stable to metabolism by liver microsomes and maintained sustained exposure in rats, with elimination half-lives of 6.1. Systemic administration of either this compound or AC-264613 produced a similar degree of hyperalgesia as was observed when the compounds were administered locally. This compound may be useful in probing the physiological functions of PAR2 receptors.
Scientific Research Applications
Protease Activated Receptor 2 (PAR2) Agonists
AC-55541, a compound similar in structure to N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is identified as an agonist for the G protein–coupled receptor protease-activated receptor 2 (PAR2). This discovery is significant as it helps in understanding the mechanism of PAR2 activation and its role in cellular processes. This compound's activity in cellular proliferation, phosphatidylinositol hydrolysis, and β-arrestin recruitment assays showcases its potential as a tool for probing the physiological functions of PAR2 receptors (Ma & Burstein, 2013).
Novel Small-Molecule PAR2 Agonists
Another study reports the development of novel small-molecule protease-activated receptor (PAR) 2 agonists, including this compound. These compounds have shown significant activation of PAR2 signaling in various assays, highlighting their potential in investigating the physiological functions of PAR2 receptors. Such compounds can be instrumental in understanding pain perception and inflammatory responses (Gardell et al., 2008).
Crystal Structure Analysis
Research on similar compounds, such as N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, provides insights into their crystal structures. This information is vital for understanding the compound's chemical properties and potential applications in material science and pharmaceutical research (Kumar et al., 2016).
Antimicrobial Activity
Studies have explored the antimicrobial properties of compounds with structural similarities, showcasing their potential in developing new antimicrobial agents. This research area is critical, considering the rising challenge of antimicrobial resistance (Karanth et al., 2018).
Mechanism of Action
Target of Action
AC-55541, also known as AC55541, CID 9589606, AC 55541, or N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is a highly selective agonist for the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G protein-coupled receptor that plays a crucial role in inflammation and nociception .
Mode of Action
This compound interacts with PAR2, leading to the activation of this receptor .
Biochemical Pathways
Upon activation by this compound, PAR2 triggers several downstream biochemical pathways. It stimulates cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca2+) mobilization .
Pharmacokinetics
It is mentioned that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The activation of PAR2 by this compound leads to several cellular effects. It stimulates cell proliferation, PI hydrolysis, and Ca2+ mobilization . Additionally, this compound exhibits pronociceptive activity in vivo .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide involves the condensation of 3-bromophenylacetic acid with 4-nitrophthalic anhydride to form 4-nitro-3-(3-bromophenyl)phthalic acid. This intermediate is then reduced to 4-amino-3-(3-bromophenyl)phthalic acid, which is then reacted with acetic anhydride to form 4-acetamido-3-(3-bromophenyl)phthalic acid. The resulting intermediate is then coupled with N-(2-hydroxyethyl)hydrazinecarboxamide to form the final compound.", "Starting Materials": [ "3-bromophenylacetic acid", "4-nitrophthalic anhydride", "sodium borohydride", "acetic anhydride", "N-(2-hydroxyethyl)hydrazinecarboxamide" ], "Reaction": [ "Step 1: Condensation of 3-bromophenylacetic acid with 4-nitrophthalic anhydride in the presence of a coupling reagent such as DCC to form 4-nitro-3-(3-bromophenyl)phthalic acid.", "Step 2: Reduction of 4-nitro-3-(3-bromophenyl)phthalic acid using a reducing agent such as sodium borohydride to form 4-amino-3-(3-bromophenyl)phthalic acid.", "Step 3: Reaction of 4-amino-3-(3-bromophenyl)phthalic acid with acetic anhydride in the presence of a catalyst such as DMAP to form 4-acetamido-3-(3-bromophenyl)phthalic acid.", "Step 4: Coupling of 4-acetamido-3-(3-bromophenyl)phthalic acid with N-(2-hydroxyethyl)hydrazinecarboxamide in the presence of a coupling reagent such as EDC and a catalyst such as DMAP to form the final compound N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide." ] } | |
CAS No. |
916170-19-9 |
Molecular Formula |
C25H20BrN5O3 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15- |
InChI Key |
UCUHFWIFSHROPY-MBTHVWNTSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-55541; AC 55541; AC55541. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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